molecular formula C17H13NO2 B11856903 4-Methyl-2-phenylquinoline-6-carboxylic acid

4-Methyl-2-phenylquinoline-6-carboxylic acid

Cat. No.: B11856903
M. Wt: 263.29 g/mol
InChI Key: PDXXWSFIVSEPRJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-phenylquinoline-6-carboxylic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction , which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method typically uses palladium catalysts and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-2-phenylquinoline-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated derivatives .

Scientific Research Applications

4-Methyl-2-phenylquinoline-6-carboxylic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Methyl-2-phenylquinoline-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison: 4-Methyl-2-phenylquinoline-6-carboxylic acid is unique due to its specific substitution pattern on the quinoline ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different properties and applications, making it a valuable compound for various research and industrial purposes .

Properties

Molecular Formula

C17H13NO2

Molecular Weight

263.29 g/mol

IUPAC Name

4-methyl-2-phenylquinoline-6-carboxylic acid

InChI

InChI=1S/C17H13NO2/c1-11-9-16(12-5-3-2-4-6-12)18-15-8-7-13(17(19)20)10-14(11)15/h2-10H,1H3,(H,19,20)

InChI Key

PDXXWSFIVSEPRJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C=C(C=C2)C(=O)O)C3=CC=CC=C3

Origin of Product

United States

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